1-Phenoxyheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

32395-96-3 |

|---|---|

Molecular Formula |

C13H20O |

Molecular Weight |

192.3 g/mol |

IUPAC Name |

heptoxybenzene |

InChI |

InChI=1S/C13H20O/c1-2-3-4-5-9-12-14-13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3 |

InChI Key |

VKFMYOVXGQWPHE-UHFFFAOYSA-N |

SMILES |

CCCCCCCOC1=CC=CC=C1 |

Canonical SMILES |

CCCCCCCOC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Phenoxyheptane: Chemical and Physical Properties for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-phenoxyheptane, an aromatic ether. The information presented herein is intended to support research and development activities by providing key data on its synthesis, characterization, and physicochemical parameters. While specific biological activities for this compound are not extensively documented, this guide also outlines a general workflow for its preliminary biological evaluation.

Core Chemical and Physical Properties

This compound is an organic compound characterized by a phenyl group linked to a heptyl chain via an ether bond.[1] Its structural features, particularly the long alkyl chain, contribute to its notable hydrophobicity.[1] A summary of its key properties is presented below.

Data Presentation: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀O | [1][2] |

| Molecular Weight | 192.30 g/mol | [1][3] |

| CAS Number | 32395-96-3 | [2][3] |

| IUPAC Name | This compound | [4] |

| Boiling Point | Not experimentally determined in the provided sources. Qualitatively, the long heptane chain suggests a higher boiling point compared to shorter-chain ethers.[1] | - |

| Melting Point | Not experimentally determined in the provided sources. | - |

| Density | Not experimentally determined in the provided sources. | - |

| Solubility | Not quantitatively determined in the provided sources. The phenoxy group suggests solubility in organic solvents.[1] | - |

| XLogP3 (Computed) | 4.9 | [2][3] |

| Hydrogen Bond Donor Count | 0 | [2][3] |

| Hydrogen Bond Acceptor Count | 1 | [2][3] |

| Rotatable Bond Count | 7 | [2] |

| Exact Mass | 192.151415257 Da | [2][3] |

| Heavy Atom Count | 14 | [2] |

| Complexity (Computed) | 116 | [2] |

Experimental Protocols

The synthesis and purification of this compound can be achieved through established organic chemistry methodologies. The most common route is the Williamson ether synthesis, followed by purification and rigorous characterization.[1]

Synthesis: Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers and involves the reaction of an alkoxide with a primary alkyl halide.[1] In the case of this compound, this involves the deprotonation of phenol to form a phenoxide ion, which then acts as a nucleophile, attacking a heptyl halide.[1]

Detailed Methodology:

-

Formation of the Phenoxide Ion: Phenol is deprotonated using a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a suitable solvent like ethanol or dimethyl sulfoxide (DMSO).[1] It is crucial to use anhydrous conditions to prevent the hydrolysis of the alkyl halide in the subsequent step.[1]

-

Nucleophilic Substitution: A primary alkyl halide, preferably 1-bromoheptane or 1-iodoheptane, is added to the solution containing the phenoxide ion.[1] Primary alkyl halides are chosen to minimize the competing elimination reactions.[1] The reaction mixture is typically heated under reflux conditions (around 70-80°C) for several hours (e.g., 4-6 hours) to ensure the completion of the Sₙ2 reaction.[1]

Purification

Post-synthesis, the crude product requires purification to remove unreacted starting materials and byproducts.

Detailed Methodologies:

-

Fractional Distillation: This technique is employed to separate this compound from lower-boiling point impurities, such as unreacted phenol and alkyl halides.[1] The procedure is typically performed under reduced pressure to prevent the thermal degradation of the compound.[1]

-

Column Chromatography: For achieving high purity (>95%), especially for research applications, silica gel column chromatography is recommended.[1] A common mobile phase for this separation is a mixture of hexane and ethyl acetate (e.g., in a 10:1 ratio).[1]

Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is employed.

Detailed Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the structure of the molecule by identifying the chemical environment of the hydrogen and carbon atoms, respectively.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, particularly the characteristic C-O ether linkage and the aromatic C-H bonds.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is used to determine the molecular weight of the compound and to assess its purity.[1] For novel derivatives, high-resolution mass spectrometry (HRMS) is recommended for obtaining a highly accurate mass measurement.[1]

Mandatory Visualizations

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Logical Workflow for Preliminary Biological Evaluation

Caption: Logical workflow for the preliminary biological evaluation of a novel compound.

References

1-Phenoxyheptane molecular structure and formula

An In-depth Technical Guide to 1-Phenoxyheptane: Molecular Structure, Properties, and Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound (C₁₃H₂₀O), a chemical compound belonging to the ether family. It details the molecular structure, chemical identifiers, and physicochemical properties of the molecule. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its synthesis, purification, and characterization. The guide includes detailed experimental protocols and visual representations of its structure and synthesis workflow to facilitate a deeper understanding and practical application in a laboratory setting.

Molecular Structure and Formula

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in Table 1. This data is crucial for substance registration, database searching, and regulatory compliance.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | heptoxybenzene, heptyl phenyl ether |

| Molecular Formula | C₁₃H₂₀O[1][3] |

| Molecular Weight | 192.30 g/mol [1][3][4] |

| CAS Number | 32395-96-3[1][3][4] |

| Canonical SMILES | CCCCCCCOC1=CC=CC=C1[1][3] |

| InChI | InChI=1S/C13H20O/c1-2-3-4-5-9-12-14-13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3[1] |

| InChI Key | VKFMYOVXGQWPHE-UHFFFAOYSA-N[1][3] |

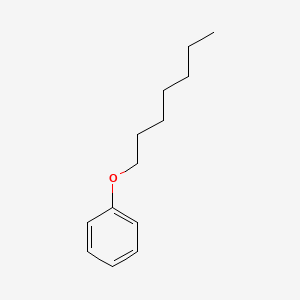

Molecular Structure Diagram

The two-dimensional chemical structure of this compound is illustrated below.

References

Spectroscopic Profile of 1-Phenoxyheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-phenoxyheptane (CAS No. 32395-96-3), a key organic intermediate. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supplemented by detailed experimental protocols and visual representations of molecular structures and fragmentation pathways. This guide is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Introduction

This compound, with the molecular formula C₁₃H₂₀O and a molecular weight of 192.30 g/mol , is an aromatic ether.[1][2] Its structural elucidation and purity assessment are critically dependent on a combination of spectroscopic techniques. This guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, providing the necessary data for its unambiguous identification.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.30 - 7.25 | m | 2H | Ar-H (meta) |

| 6.96 - 6.91 | m | 3H | Ar-H (ortho, para) |

| 3.94 | t, J = 6.6 Hz | 2H | O-CH₂- |

| 1.79 | p, J = 6.7 Hz | 2H | O-CH₂-CH₂- |

| 1.45 - 1.25 | m | 8H | -(CH₂)₄- |

| 0.90 | t, J = 7.0 Hz | 3H | -CH₃ |

Note: Data is predicted and may vary slightly from experimental values.

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Assignment |

| 159.1 | Ar-C (quaternary, C-O) |

| 129.4 | Ar-C (meta) |

| 120.9 | Ar-C (para) |

| 114.5 | Ar-C (ortho) |

| 68.2 | O-CH₂- |

| 31.8 | -CH₂- |

| 29.3 | -CH₂- |

| 29.1 | -CH₂- |

| 26.0 | -CH₂- |

| 22.6 | -CH₂- |

| 14.1 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 - 3030 | Medium | Aromatic C-H stretch |

| 2955 - 2850 | Strong | Aliphatic C-H stretch |

| 1600, 1500 | Medium-Strong | Aromatic C=C stretch |

| 1245 | Strong | Aryl-O stretch (asymmetric) |

| 1040 | Strong | Alkyl-O stretch (symmetric) |

| 750, 690 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 192 | 25 | [M]⁺ (Molecular Ion) |

| 94 | 100 | [C₆H₅OH]⁺ (Phenol radical cation) |

| 93 | 15 | [C₆H₅O]⁺ (Phenoxy cation) |

| 77 | 20 | [C₆H₅]⁺ (Phenyl cation) |

| 43 | 40 | [C₃H₇]⁺ (Propyl cation) |

| 29 | 30 | [C₂H₅]⁺ (Ethyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. The spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H NMR and 75-125 MHz for ¹³C NMR.

IR Spectroscopy

A small drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film. The plates are mounted in a sample holder and placed in the beam of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the ion source. The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by a mass analyzer according to their mass-to-charge ratio (m/z) and detected.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and structural relationships.

References

Solubility of 1-Phenoxyheptane in common organic solvents

An In-depth Technical Guide to the Solubility of 1-Phenoxyheptane in Common Organic Solvents

Introduction

This compound is an organic compound belonging to the ether class, characterized by a heptyl group attached to a phenoxy group. Its molecular structure, featuring a long, non-polar alkyl chain and a polar aromatic ether component, results in a nuanced solubility profile across various organic solvents. This guide provides a detailed overview of the expected solubility of this compound and outlines comprehensive experimental protocols for its precise determination, catering to the needs of researchers, scientists, and professionals in drug development.

Theoretical Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its solubility can be predicted based on the fundamental principle of "like dissolves like".[1][2][3] This principle states that substances with similar polarities are more likely to be miscible or soluble in one another.[4][5]

This compound possesses both non-polar and polar characteristics. The long heptyl chain imparts significant non-polar, hydrophobic character, while the ether oxygen and the phenyl group introduce some degree of polarity. Consequently, its solubility is expected to be highest in solvents with similar mixed characteristics or in non-polar solvents, and lower in highly polar solvents.

The following table summarizes the expected qualitative solubility of this compound in common classes of organic solvents.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Alkanes | Hexane, Heptane | High / Miscible | The non-polar heptyl chain of this compound will have strong van der Waals interactions with non-polar alkane solvents.[3][6] |

| Aromatic Hydrocarbons | Toluene, Benzene | High / Miscible | The phenoxy group of this compound will interact favorably with the aromatic rings of these solvents through pi-stacking and van der Waals forces.[6] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High / Miscible | As an ether itself, this compound is expected to be highly soluble in other ether solvents due to similar polarities and intermolecular forces.[7][8][9] |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | Ketones are polar aprotic solvents. The polarity of the carbonyl group can interact with the ether linkage of this compound, while the alkyl groups of the ketone can interact with the heptyl chain. |

| Alcohols | Methanol, Ethanol | Low to Moderate | Short-chain alcohols are highly polar and capable of hydrogen bonding.[10] While the ether oxygen of this compound can act as a hydrogen bond acceptor, the long non-polar heptyl chain will limit its solubility, especially in more polar, shorter-chain alcohols.[7][10] Solubility is expected to increase with the chain length of the alcohol. |

| Halogenated Solvents | Dichloromethane, Chloroform | High / Miscible | These solvents are weakly polar and are generally good solvents for a wide range of organic compounds, including ethers.[8] |

Experimental Protocols for Solubility Determination

For precise and quantitative solubility measurement, the following experimental protocols are recommended.

Visual Miscibility Determination

This is a straightforward, qualitative method to quickly assess whether this compound is miscible, partially miscible, or immiscible in a given solvent at a specific temperature.[11]

-

Preparation : Add a known volume (e.g., 1 mL) of the chosen organic solvent to a clear glass test tube.

-

Addition of Solute : To this, add an equal volume (1 mL) of this compound.

-

Mixing : Cap the test tube and vortex or shake vigorously for approximately 30-60 seconds to ensure thorough mixing.

-

Observation : Allow the mixture to stand undisturbed for at least 5 minutes.

-

Analysis :

-

Miscible : A single, clear, homogeneous phase is observed.

-

Partially Miscible : Two distinct phases are observed, but the volume of each phase has changed, indicating some mutual dissolution.

-

Immiscible : Two distinct, separate layers are observed with no apparent change in their initial volumes. A clear interface will be visible between the two liquids.

-

Quantitative Solubility Determination by UV-Vis Spectroscopy

This method is suitable for determining the concentration of a saturated solution of this compound, provided it has a chromophore that absorbs in the UV-Vis range (the phenoxy group in this case) and the solvent used is transparent in that region.

-

Preparation of Saturated Solution :

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. "Excess" means adding solute until a visible amount of undissolved solute remains.

-

Agitate the mixture at a constant temperature (e.g., using a shaker bath) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation :

-

After equilibration, allow the solution to stand undisturbed for several hours to let the undissolved solute settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid, it is advisable to filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE).

-

-

Calibration Curve :

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).[12]

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear according to the Beer-Lambert law.

-

-

Measurement :

-

The saturated solution withdrawn in step 2 may need to be diluted with the solvent to bring its absorbance within the linear range of the calibration curve.[13] Record the dilution factor accurately.

-

Measure the absorbance of the diluted saturated solution at λmax.

-

-

Calculation :

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the solubility of this compound in the solvent at that temperature.

-

Quantitative Solubility Determination by Gas Chromatography (GC)

Gas chromatography is a highly accurate method for determining the concentration of volatile or semi-volatile compounds in a solution. It is particularly useful when the solvent or other components interfere with UV-Vis analysis.

-

Preparation of Saturated Solution : Follow the same procedure as described for UV-Vis Spectroscopy (Section 2.2, Step 1) to prepare a saturated solution of this compound at a constant temperature.

-

Sample Preparation :

-

After equilibration, filter the supernatant to remove any undissolved solute.

-

Prepare the sample for GC analysis by diluting a known volume of the saturated solution with a suitable solvent.

-

Add a known amount of an internal standard to both the calibration standards and the sample. The internal standard should be a compound that is chemically similar to this compound but has a different retention time and is not present in the sample matrix.

-

-

Calibration Curve :

-

Prepare a series of standard solutions containing known concentrations of this compound and a constant concentration of the internal standard.

-

Inject each standard into the GC and record the peak areas for both this compound and the internal standard.

-

Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

-

-

GC Analysis :

-

Inject the prepared sample (from Step 2) into the GC under the same conditions used for the calibration standards.

-

Record the peak areas for this compound and the internal standard.

-

-

Calculation :

-

Calculate the ratio of the peak area of this compound to that of the internal standard for your sample.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Multiply this concentration by the dilution factor to obtain the solubility.

-

References

- 1. Khan Academy [khanacademy.org]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Alcohols and Ethers [chemed.chem.purdue.edu]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Phenoxyheptane

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 1-phenoxyheptane, a key intermediate in various chemical and pharmaceutical applications. This document details the prevalent synthetic methodology, including a step-by-step experimental protocol, and presents a thorough characterization of the compound through spectroscopic analysis.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion.

Reaction Principle

The synthesis proceeds in two main steps. First, a base is used to deprotonate phenol, forming the more nucleophilic phenoxide anion. Subsequently, this anion acts as a nucleophile, attacking the primary alkyl halide (in this case, a 1-haloheptane) in an SN2 reaction to form the ether and a salt byproduct.

Synthesis Workflow

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Phenol

-

1-Bromoheptane

-

Potassium Carbonate (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and 100 mL of anhydrous acetone.

-

Addition of Alkyl Halide: While stirring the mixture, add 1-bromoheptane (1.1 equivalents) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in 100 mL of diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed through various spectroscopic techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₃H₂₀O |

| Molecular Weight | 192.30 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approximately 265-267 °C at 760 mmHg |

| Density | Approximately 0.93 g/cm³ |

Spectroscopic Data

The following tables summarize the key data obtained from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.32 - 7.25 | m | 2H | Ar-H (meta) |

| 6.96 - 6.88 | m | 3H | Ar-H (ortho, para) |

| 3.94 | t, J = 6.6 Hz | 2H | -O-CH₂- |

| 1.79 | p, J = 6.7 Hz | 2H | -O-CH₂-CH₂- |

| 1.45 - 1.25 | m | 8H | -(CH₂)₄- |

| 0.89 | t, J = 6.8 Hz | 3H | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 159.2 | Ar-C (ipso, C-O) |

| 129.5 | Ar-C (meta) |

| 120.6 | Ar-C (para) |

| 114.5 | Ar-C (ortho) |

| 67.9 | -O-CH₂- |

| 31.8 | -CH₂- |

| 29.3 | -CH₂- |

| 29.1 | -CH₂- |

| 26.0 | -CH₂- |

| 22.6 | -CH₂- |

| 14.1 | -CH₃ |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3065, 3040 | m, w | C-H stretch (aromatic) |

| 2955, 2928, 2857 | s | C-H stretch (aliphatic) |

| 1598, 1496 | s | C=C stretch (aromatic ring) |

| 1245 | s | C-O stretch (aryl ether) |

| 754, 691 | s | C-H bend (aromatic) |

Table 4: Mass Spectrometry (MS) Data

| m/z Ratio | Relative Intensity (%) | Assignment |

| 192 | 25 | [M]⁺ (Molecular ion) |

| 94 | 100 | [C₆H₅OH]⁺ (Phenol radical cation - base peak) |

| 77 | 15 | [C₆H₅]⁺ (Phenyl cation) |

Characterization Workflow

Caption: Post-synthesis processing and characterization workflow.

Conclusion

The Williamson ether synthesis provides a reliable and straightforward route to this compound. The identity and purity of the final product can be unequivocally confirmed by a combination of NMR, IR, and mass spectrometry. The detailed protocol and comprehensive characterization data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this and related compounds.

An In-depth Technical Guide to the Williamson Ether Synthesis of 1-Phenoxyheptane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of 1-phenoxyheptane, a valuable intermediate in various chemical and pharmaceutical applications. The document details the underlying reaction mechanism, experimental protocols, and key parameters influencing the reaction yield.

Core Principles: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this reaction, an alkoxide or phenoxide ion acts as a nucleophile, attacking an electrophilic carbon of an organohalide or other compound with a suitable leaving group.[1][2]

For the synthesis of this compound, the reaction involves the deprotonation of phenol to form the phenoxide ion, which then attacks a primary alkyl halide, such as 1-bromoheptane. The use of a primary alkyl halide is crucial as secondary and tertiary halides tend to undergo elimination reactions (E2) in the presence of a strong base like the phenoxide ion.[3][4]

Reaction Scheme:

Experimental Protocols for the Synthesis of this compound

While a universally standardized protocol does not exist, the following methodologies outline effective procedures for the synthesis of this compound, including a conventional method and a phase-transfer catalyzed approach which can offer milder reaction conditions and improved yields.

Conventional Williamson Ether Synthesis

This method involves the reaction of phenol and 1-bromoheptane in the presence of a base in a suitable solvent.

Materials:

-

Phenol

-

1-Bromoheptane

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Acetone or Ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate or sodium sulfate

-

Distilled water

-

5% Sodium hydroxide solution

Procedure:

-

Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in a suitable solvent such as acetone or ethanol.

-

Add a stoichiometric amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution to deprotonate the phenol and form the sodium or potassium phenoxide salt. The mixture is typically stirred at room temperature until the phenol is completely converted to the phenoxide.

-

Alkylation: To the phenoxide solution, add 1-bromoheptane. The reaction mixture is then heated to reflux and maintained at this temperature for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

The residue is then partitioned between diethyl ether and water. The organic layer is separated and washed sequentially with a 5% sodium hydroxide solution to remove any unreacted phenol, followed by washing with water until the aqueous layer is neutral.

-

Drying and Evaporation: The ethereal solution is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography to obtain pure this compound.

Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis

Phase-transfer catalysis can significantly enhance the rate and yield of the Williamson ether synthesis, especially when dealing with reactants that have low solubility in the reaction medium. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the alkyl halide is present.[6]

Materials:

-

Phenol

-

1-Bromoheptane

-

Potassium carbonate (K₂CO₃)

-

Tetrabutylammonium iodide (TBAI) or Tetrabutylammonium bromide (TBAB)[5]

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Anhydrous magnesium sulfate or sodium sulfate

-

Distilled water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenol, 1-bromoheptane, potassium carbonate (as the base), and a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium iodide (TBAI).[7]

-

Add a polar aprotic solvent like dimethyl sulfoxide (DMSO) to dissolve the reactants.[7]

-

Reaction Execution: The reaction mixture is heated to a moderate temperature (e.g., 50-70 °C) and stirred for a specified period. The use of a phase-transfer catalyst often allows for lower reaction temperatures and shorter reaction times compared to the conventional method.[7] The reaction progress is monitored by TLC.

-

Work-up and Purification: The work-up and purification steps are similar to the conventional method. The reaction mixture is cooled, the solvent is removed, and the product is extracted with an organic solvent, washed, dried, and purified.

Data Presentation: Key Reaction Parameters

The following table summarizes typical experimental conditions for the synthesis of alkyl aryl ethers via Williamson ether synthesis, providing a basis for optimizing the synthesis of this compound.

| Parameter | Conventional Method | Phase-Transfer Catalysis (PTC) Method | Reference |

| Phenol to Alkyl Halide Molar Ratio | 1 : 1 to 1 : 1.2 | 1 : 1 to 1 : 1.2 | [7] |

| Base | NaOH, KOH | K₂CO₃ | [7] |

| Solvent | Acetone, Ethanol | DMSO, DMF | [7] |

| Catalyst | None | Tetrabutylammonium iodide (TBAI) | [7] |

| Catalyst Loading (mol%) | N/A | 1-10 | [7] |

| Temperature (°C) | Reflux (typically 50-80°C) | 50 - 70 | [7] |

| Reaction Time (hours) | 4 - 24 | 1 - 8 | [7] |

| Typical Yield (%) | 50 - 85 | 70 - 95 | [1][2] |

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the SN2 mechanism of the Williamson ether synthesis for preparing this compound.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cactus.utahtech.edu [cactus.utahtech.edu]

- 6. francis-press.com [francis-press.com]

- 7. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

An In-depth Technical Guide to 1-Phenoxyheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenoxyheptane, also known by its IUPAC name heptoxybenzene, is an organic aromatic ether. This document provides a comprehensive overview of its chemical properties, synthesis, and available data. Ethers of this class are of interest in various fields of chemical research, although data on the specific biological activity of this compound is limited in publicly accessible literature.

Chemical Identity and Synonyms

The primary identifier for this compound is its IUPAC name, heptoxybenzene. However, it is also known by several synonyms.

| Identifier Type | Value |

| IUPAC Name | heptoxybenzene[1][2] |

| Synonyms | This compound, (heptyloxy)benzene, heptyl phenyl ether[2][3][4] |

| CAS Number | 32395-96-3[1][3] |

| Molecular Formula | C₁₃H₂₀O[1][3] |

| Molecular Weight | 192.30 g/mol [1] |

| Canonical SMILES | CCCCCCCOC1=CC=CC=C1[1] |

| InChI Key | VKFMYOVXGQWPHE-UHFFFAOYSA-N[1] |

Physicochemical Properties

Quantitative data for the physicochemical properties of this compound is compiled below. It is important to note that some of these values are estimated.

| Property | Value | Source |

| Boiling Point | est. 268 °C | [3] |

| XLogP3-AA | 4.9 | [3][4] |

| Vapor Pressure | est. 0.006 hPa @ 20°C | [3] |

| Polar Surface Area (PSA) | 9.23 Ų | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 7 | [4] |

The long heptyl chain in this compound contributes to its hydrophobicity, suggesting good solubility in organic solvents.[1]

Synthesis of this compound

The most common and efficient method for the synthesis of unsymmetrical ethers like this compound is the Williamson ether synthesis.[1] This reaction proceeds via an Sₙ2 mechanism.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Phenol

-

1-Bromoheptane (or 1-iodoheptane for a faster reaction)[1]

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Anhydrous ethanol or Dimethyl sulfoxide (DMSO)

-

Hexane

-

Ethyl acetate

-

Silica gel

Procedure:

-

Formation of the Phenoxide Ion:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in an anhydrous solvent such as ethanol or DMSO.[1]

-

Add a stoichiometric equivalent of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.[1]

-

Stir the mixture at room temperature until the phenol is completely deprotonated to form the sodium or potassium phenoxide salt.

-

-

Nucleophilic Substitution:

-

To the freshly prepared phenoxide solution, add a stoichiometric equivalent of 1-bromoheptane.

-

Heat the reaction mixture to reflux (typically between 70-80 °C) and maintain for 4-6 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract the aqueous layer three times with a suitable organic solvent like diethyl ether.

-

Wash the combined organic extracts with a sodium hydroxide solution to remove any unreacted phenol.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by fractional distillation under reduced pressure or by column chromatography on silica gel using a hexane/ethyl acetate (10:1) eluent to yield the pure product with a purity of >95%.[1]

-

Logical Workflow for Williamson Ether Synthesis

Caption: Workflow for the synthesis of this compound.

Biological Activity and Drug Development

Extensive searches of publicly available scientific literature and databases did not yield any specific information on the biological activity, pharmacological properties, or toxicological profile of this compound. While related compounds, such as other phenoxy derivatives, have been investigated for various biological effects, there is no readily available data to suggest that this compound is currently a subject of study in drug development or possesses any known signaling pathway interactions. Therefore, no signaling pathway diagrams can be provided.

Chemical Reactivity

This compound exhibits chemical reactivity characteristic of aromatic ethers.

-

Ether Cleavage: The ether linkage is susceptible to cleavage under strongly acidic conditions, for instance, with hydroiodic or hydrobromic acid, to yield phenol and the corresponding 1-haloheptane.[1]

-

Electrophilic Aromatic Substitution: The phenoxy group is an ortho-, para-directing activator for electrophilic substitution reactions on the aromatic ring.[1] For example, nitration with a mixture of nitric and sulfuric acids would be expected to yield a mixture of 2-nitro-1-phenoxyheptane and 4-nitro-1-phenoxyheptane.[1]

Reaction Pathway for Electrophilic Nitration

Caption: Electrophilic nitration of this compound.

References

Health and Safety Information for 1-Phenoxyheptane: A Technical Guide

Chemical and Physical Properties

While a comprehensive, experimentally verified dataset for 1-Phenoxyheptane is limited, the following table summarizes computed and available data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀O | LookChem[1] |

| Molecular Weight | 192.30 g/mol | PubChem[2] |

| CAS Number | 32395-96-3 | LookChem[1], PubChem[2] |

| Appearance | No data available (likely a liquid) | N/A |

| Boiling Point | No data available | N/A |

| Melting Point | No data available | N/A |

| Flash Point | No data available | N/A |

| Solubility | No data available | N/A |

| LogP (octanol-water partition coefficient) | 4.036 | LookChem[1] |

| Vapor Pressure | No data available | N/A |

| Density | No data available | N/A |

Toxicological Information

Direct toxicological data for this compound is not available. The information below is based on the general toxicological profile of phenyl ethers and data from structurally similar compounds. Phenyl ethers, as a class, are generally considered to have lower toxicity than phenol itself. For example, the oral LD50 of phenol in rats is 317 mg/kg, whereas for anisole (methyl phenyl ether), it is in the range of 3500-4000 mg/kg. This suggests that the ether linkage reduces acute toxicity. However, other phenyl ethers have shown potential for irritation and other health effects.

| Hazard Class | Information (Based on Analogs) |

| Acute Oral Toxicity | Expected to be low to moderate. |

| Acute Dermal Toxicity | May be harmful if absorbed through the skin. Some phenyl ethers can cause skin irritation. |

| Acute Inhalation Toxicity | May cause respiratory tract irritation. |

| Skin Corrosion/Irritation | May cause skin irritation. |

| Serious Eye Damage/Irritation | May cause eye irritation. |

| Respiratory or Skin Sensitization | No data available. |

| Germ Cell Mutagenicity | No data available. |

| Carcinogenicity | No data available. |

| Reproductive Toxicity | No data available. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available. |

| Aspiration Hazard | No data available. |

Hazard Identification and GHS Classification (Predicted)

A definitive GHS classification for this compound is not available. Based on data for similar phenyl ethers, a potential, unverified classification might include:

-

Flammable Liquids: Category 4 (Combustible liquid)

-

Acute Toxicity, Oral: Category 4 or 5

-

Skin Irritation: Category 2

-

Eye Irritation: Category 2A

-

Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation): Category 3

Note: This is a predicted classification and should be treated with extreme caution.

Experimental Protocols

No specific experimental protocols for the safety and toxicological assessment of this compound were found in the public domain. For researchers needing to conduct such assessments, standardized OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals should be followed. Examples include:

-

OECD Guideline 401: Acute Oral Toxicity

-

OECD Guideline 402: Acute Dermal Toxicity

-

OECD Guideline 403: Acute Inhalation Toxicity

-

OECD Guideline 404: Acute Dermal Irritation/Corrosion

-

OECD Guideline 405: Acute Eye Irritation/Corrosion

-

OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

Safe Handling and Storage Workflow

The following diagram outlines a general workflow for the safe handling and storage of a research chemical like this compound, for which detailed safety information is not available.

First Aid Measures (General Recommendations)

In the absence of specific data for this compound, the following general first aid measures for handling laboratory chemicals should be followed in case of exposure:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures (General Recommendations)

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: The substance is expected to be a combustible liquid. Vapors may be heavier than air and can travel to a source of ignition and flash back.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

References

CAS number and other identifiers for 1-Phenoxyheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Phenoxyheptane, including its chemical identifiers, physicochemical properties, a detailed experimental protocol for its synthesis, and expected spectroscopic data.

Core Identifiers and Properties

This compound is an organic compound classified as a phenyl ether. It consists of a heptyl group attached to a benzene ring through an oxygen atom.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in Table 1.

| Identifier | Value |

| CAS Number | 32395-96-3 |

| Molecular Formula | C₁₃H₂₀O |

| Molecular Weight | 192.30 g/mol |

| IUPAC Name | This compound |

| Synonyms | Heptyl phenyl ether, (Heptyloxy)benzene |

| InChI | InChI=1S/C13H20O/c1-2-3-4-5-9-12-14-13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3 |

| InChIKey | VKFMYOVXGQWPHE-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCOC1=CC=CC=C1 |

Physicochemical Properties

| Property | Value | Notes |

| Boiling Point | 115-116 °C at 1 Torr | The boiling point at atmospheric pressure is expected to be significantly higher. Longer alkyl chains in ethers generally lead to higher boiling points. |

| Melting Point | Data not available | |

| Density | Data not available | |

| Appearance | Colorless liquid (predicted) | |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform). Insoluble in water. | The phenoxy group contributes to solubility in organic solvents, while the long heptyl chain imparts hydrophobicity. |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.

Experimental Protocol: Williamson Ether Synthesis

This protocol details the synthesis of this compound from phenol and 1-bromoheptane.

Materials:

-

Phenol

-

1-Bromoheptane

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of sodium hydroxide in ethanol with gentle heating. To this solution, add one molar equivalent of phenol. The reaction mixture is stirred at room temperature for 30 minutes to ensure the complete formation of sodium phenoxide.

-

Addition of Alkyl Halide: To the solution of sodium phenoxide, add one molar equivalent of 1-bromoheptane dropwise at room temperature.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add deionized water and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Methodological & Application

Application Notes and Protocols for 1-Phenoxyheptane in Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenoxyheptane is a versatile substrate for investigating the activity of various drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. Its chemical structure, featuring a heptyl ether linkage to a phenyl group, makes it a suitable candidate for studying O-dealkylation reactions. This process is a crucial Phase I metabolic pathway for a wide array of xenobiotics, including many pharmaceutical compounds. The enzymatic cleavage of the ether bond in this compound yields phenol and heptanal. The production of phenol can be conveniently monitored, providing a direct measure of enzyme activity.

These application notes provide a comprehensive overview of the use of this compound as a substrate in enzyme assays, including detailed protocols for determining enzyme kinetics and for high-throughput screening of potential enzyme inhibitors.

Principle of the Assay

The enzymatic O-dealkylation of this compound by cytochrome P450 enzymes results in the formation of phenol and heptanal. The rate of phenol production is directly proportional to the enzyme activity. The subsequent quantification of phenol can be achieved through various analytical methods, with fluorescence detection being a highly sensitive approach. A common method involves a coupled enzyme reaction where the phenol produced is used by horseradish peroxidase (HRP) in the presence of Amplex® Red reagent to generate the highly fluorescent product, resorufin. The increase in fluorescence over time is measured to determine the reaction velocity.

Featured Applications

-

Enzyme Kinetics Studies: Determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for various CYP isoforms. This data is crucial for understanding the enzyme's affinity for the substrate and its catalytic efficiency.

-

High-Throughput Screening (HTS): Rapid screening of large compound libraries for potential inhibitors of CYP enzymes. The assay's simplicity and compatibility with microplate formats make it ideal for HTS applications in drug discovery.

-

CYP Isoform Profiling: Characterization of the substrate specificity of different CYP isoforms towards this compound. This can aid in identifying the primary enzymes responsible for the metabolism of similar chemical entities.

Data Presentation

Table 1: Hypothetical Kinetic Parameters of this compound O-Dealkylation by Various Human CYP Isoforms

| CYP Isoform | Apparent Km (µM) | Apparent Vmax (pmol/min/pmol CYP) |

| CYP1A2 | 15 | 25 |

| CYP2B6 | 5 | 50 |

| CYP2C9 | 20 | 15 |

| CYP2D6 | 50 | 5 |

| CYP3A4 | 10 | 40 |

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual values should be determined experimentally.

Table 2: Example of Inhibition Data for CYP2B6-mediated this compound O-Dealkylation

| Inhibitor (Concentration) | % Inhibition | IC50 (µM) |

| Ketoconazole (1 µM) | 85 | 0.2 |

| Quinidine (10 µM) | 10 | >100 |

| Orphenadrine (5 µM) | 95 | 0.1 |

Note: The data presented in this table is for illustrative purposes. Actual values will depend on the specific inhibitor and experimental conditions.

Experimental Protocols

Protocol 1: Determination of Enzyme Kinetic Parameters (Km and Vmax)

1. Materials and Reagents:

-

This compound (substrate)

-

Recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2D6, CYP3A4)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590-600 nm)

2. Experimental Procedure:

-

Prepare Substrate Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

-

Prepare Reaction Mixtures: In a 96-well plate, prepare reaction mixtures containing potassium phosphate buffer, the NADPH regenerating system, and the desired recombinant CYP enzyme.

-

Substrate Addition: Add varying concentrations of this compound to the reaction wells. It is recommended to perform serial dilutions of the substrate stock solution to cover a range of concentrations around the expected Km. Include a no-substrate control.

-

Initiate Reaction: Pre-incubate the plate at 37°C for 5 minutes. Initiate the enzymatic reaction by adding a pre-warmed solution of NADPH.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.

-

Stop Reaction: Terminate the reaction by adding a suitable stop solution (e.g., acetonitrile or by heat inactivation).

-

Detection of Phenol:

-

Prepare a detection cocktail containing Amplex® Red reagent and HRP in a suitable buffer.

-

Add the detection cocktail to each well of the reaction plate.

-

Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for resorufin.

-

Data Analysis:

-

Construct a standard curve using known concentrations of phenol to convert fluorescence units to the amount of product formed.

-

Plot the initial reaction velocity (V) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values using non-linear regression analysis software.

-

Protocol 2: High-Throughput Screening of CYP Inhibitors

1. Materials and Reagents:

-

Same as Protocol 1, with the addition of a library of test compounds (potential inhibitors).

2. Experimental Procedure:

-

Prepare Reagents: Prepare stock solutions of this compound, recombinant CYP enzyme (select the isoform of interest), and the NADPH regenerating system as described in Protocol 1.

-

Dispense Test Compounds: In a 96- or 384-well plate, dispense the test compounds from the library at a desired final concentration (e.g., 10 µM). Include positive control inhibitors (known inhibitors of the specific CYP isoform) and negative controls (vehicle, e.g., DMSO).

-

Add Enzyme and Substrate: Add the recombinant CYP enzyme and this compound (at a concentration close to its Km for that isoform) to each well.

-

Initiate Reaction: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system.

-

Incubation and Detection: Follow steps 5-8 from Protocol 1.

-

Data Analysis:

-

Calculate the percent inhibition for each test compound relative to the negative control.

-

Compounds showing significant inhibition can be selected for further analysis to determine their IC50 values by performing the assay with a range of inhibitor concentrations.

-

Visualizations

Caption: Workflow for determining Km and Vmax.

Caption: Cytochrome P450 Catalytic Cycle.

Gas Chromatography Methods for the Analysis of 1-Phenoxyheptane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenoxyheptane (Heptyl Phenyl Ether) is an aromatic ether that finds applications in various chemical syntheses and is of interest in fields such as fragrance and material science. Accurate and reliable analytical methods are crucial for its quantification, purity assessment, and monitoring in different matrices. Gas chromatography (GC), owing to its high resolution and sensitivity, is the premier technique for analyzing volatile and semi-volatile compounds like this compound. This document provides detailed application notes and standardized protocols for the analysis of this compound using Gas Chromatography coupled with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS).

Physicochemical Properties Relevant to GC Analysis

A foundational understanding of the physicochemical properties of this compound is essential for method development in gas chromatography.

| Property | Value | Source |

| Molecular Formula | C13H20O | [1][2] |

| Molecular Weight | 192.30 g/mol | [1][2] |

| LogP | 4.03580 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

The high LogP value indicates the non-polar nature of this compound, suggesting good solubility in organic solvents and strong interaction with non-polar stationary phases in GC columns. The absence of hydrogen bond donors and only one acceptor implies that its retention will be primarily governed by van der Waals forces and boiling point.

Application Note 1: Purity Assessment and Quantification by GC-FID

This method is suitable for routine quality control of this compound, offering robustness and high quantitative accuracy.

1. Principle

A diluted sample of this compound is injected into a gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with a non-polar stationary phase. A Flame Ionization Detector (FID) is used for detection and quantification, as it provides a response proportional to the mass of carbon atoms.

2. Experimental Protocol

Sample Preparation:

-

Accurately weigh approximately 100 mg of the this compound sample.

-

Dissolve the sample in a suitable solvent (e.g., hexane, ethyl acetate) in a 10 mL volumetric flask.

-

Prepare a series of calibration standards of this compound in the same solvent, ranging from approximately 1 mg/mL to 20 mg/mL.

Instrumentation:

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Detector: Flame Ionization Detector (FID).

-

Column: HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injector: Split/Splitless injector.

-

Autosampler: Agilent 7693A or equivalent.

GC-FID Conditions:

| Parameter | Value |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Program | |

| Initial Temperature | 100 °C, hold for 2 min |

| Ramp Rate | 15 °C/min |

| Final Temperature | 280 °C, hold for 5 min |

| Detector Temperature | 300 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (N2) Flow | 25 mL/min |

3. Data Analysis

-

Identify the this compound peak in the chromatogram based on its retention time, determined by injecting a pure standard.

-

Integrate the peak area of this compound in both the standards and the sample.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the sample using the calibration curve. The purity can be calculated as a percentage of the total peak area.

Application Note 2: Identification and Trace Analysis by GC-MS

This method is ideal for the identification of unknown impurities and the quantification of this compound at trace levels in complex matrices.

1. Principle

Gas chromatography separates the components of the sample, which are then introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum for each compound that allows for positive identification.

2. Experimental Protocol

Sample Preparation:

-

For trace analysis, a more concentrated sample may be required. Sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed to concentrate the analyte and remove matrix interferences.

-

Prepare a stock solution of this compound and dilute it to create calibration standards appropriate for the expected concentration range in the samples.

Instrumentation:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injector: Split/Splitless injector.

GC-MS Conditions:

| Parameter | Value |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless (for trace analysis) or Split |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (Constant Flow) |

| Oven Program | |

| Initial Temperature | 80 °C, hold for 1 min |

| Ramp Rate | 20 °C/min |

| Final Temperature | 300 °C, hold for 10 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-450 m/z |

3. Data Analysis

-

Identify this compound by comparing its retention time and mass spectrum with a reference standard or a library database (e.g., NIST).

-

For quantitative analysis, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity. Select characteristic ions from the mass spectrum of this compound for monitoring.

-

Create a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the standards.

-

Calculate the concentration of this compound in the sample from the calibration curve.

Workflow and Pathway Diagrams

Caption: General workflow for GC analysis of this compound.

Caption: Logical steps for GC method development for this compound.

References

Application Note: Purity Analysis of 1-Phenoxyheptane by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 1-phenoxyheptane, a long-chain alkyl phenyl ether. The described protocol is designed for researchers, scientists, and drug development professionals to accurately determine the purity of this compound and to identify and quantify potential process-related impurities. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. This approach provides excellent resolution and sensitivity for separating this compound from common impurities.

Introduction

This compound is an aromatic ether with applications in various chemical and pharmaceutical industries. Ensuring the purity of this compound is critical for its intended use, particularly in drug development where impurities can affect efficacy and safety. The most probable route of synthesis for this compound is the Williamson ether synthesis. This involves the reaction of phenol with a heptyl halide (e.g., 1-bromoheptane) in the presence of a base. Potential impurities arising from this synthesis can include unreacted starting materials such as phenol and 1-bromoheptane, as well as side-products from elimination reactions.

Reversed-phase HPLC is a powerful and widely used technique for the analysis of non-polar to moderately polar organic compounds.[1][2][3] The hydrophobicity of this compound makes it an ideal candidate for separation on a non-polar stationary phase, such as C18, with a polar mobile phase.[3] This method allows for the effective separation of the main component from its more polar (phenol) and potentially less polar impurities.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for general use. For higher resolution and faster analysis, a column with smaller particles (e.g., 2.7 µm) can be used on a UHPLC system.

-

Mobile Phase A: HPLC-grade water

-

Mobile Phase B: HPLC-grade acetonitrile

-

Sample Diluent: Acetonitrile

-

Standards: A well-characterized reference standard of this compound. Standards of potential impurities (phenol, 1-bromoheptane) should also be procured if quantitative analysis of these is required.

Chromatographic Conditions

The following table summarizes the recommended HPLC parameters:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

Gradient Elution Program

A gradient elution is recommended to ensure the separation of compounds with a wide range of polarities.

| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |

| 0.0 | 30.0 | 70.0 |

| 15.0 | 0.0 | 100.0 |

| 18.0 | 0.0 | 100.0 |

| 18.1 | 30.0 | 70.0 |

| 20.0 | 30.0 | 70.0 |

Sample Preparation

-

Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.

-

Sample Preparation: Prepare the this compound sample to be analyzed at the same concentration as the standard solution using acetonitrile as the diluent.

-

Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Data Presentation

The following table illustrates the expected retention times and resolution for this compound and its potential impurities under the specified chromatographic conditions. These values are illustrative and may vary slightly depending on the specific HPLC system and column used.

| Compound | Expected Retention Time (min) | Resolution (Rs) |

| Phenol | ~ 3.5 | - |

| This compound | ~ 12.0 | > 2.0 |

| 1-Bromoheptane | ~ 14.5 | > 2.0 |

The purity of the this compound sample can be calculated using the area percent method from the resulting chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

Experimental Workflow

The following diagram outlines the logical workflow for the purity analysis of this compound.

Caption: Workflow for HPLC Purity Analysis of this compound.

Conclusion

The HPLC method described in this application note is a reliable and robust protocol for determining the purity of this compound. The use of a C18 column with a water/acetonitrile gradient provides excellent separation of the main component from its potential impurities. This method is suitable for routine quality control and for the analysis of this compound in research and development settings. The provided protocol and workflow can be readily implemented in any laboratory equipped with standard HPLC instrumentation.

References

Application Note: 1H-NMR Spectrum Interpretation of 1-Phenoxyheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the interpretation of the 1H-NMR spectrum of 1-phenoxyheptane. It includes predicted chemical shifts, multiplicities, and coupling constants for each proton environment in the molecule. A standard experimental protocol for acquiring a 1H-NMR spectrum is also presented, along with a visualization of the molecular structure and its corresponding proton signals. This information is critical for the structural elucidation and purity assessment of this compound and related compounds in research and drug development settings.

Introduction

This compound is an organic compound belonging to the ether class, characterized by a phenyl group linked to a heptyl chain via an oxygen atom. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR, is a powerful analytical technique for the structural analysis of such molecules. By analyzing the chemical shifts, signal integrations, and splitting patterns, one can deduce the precise arrangement of hydrogen atoms within the molecule. This application note serves as a practical guide for the interpretation of the 1H-NMR spectrum of this compound.

Predicted 1H-NMR Data for this compound

The 1H-NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the heptyl chain. The electron-withdrawing effect of the oxygen atom causes a downfield shift for the adjacent methylene group (-OCH2-). Protons further down the alkyl chain will appear progressively more upfield.

Table 1: Predicted 1H-NMR Data for this compound

| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-a (ortho-Ar-H) | ~6.90 - 7.00 | d | 2H | ~7.5 - 8.5 |

| H-b (meta-Ar-H) | ~7.25 - 7.35 | t | 2H | ~7.5 - 8.5 |

| H-c (para-Ar-H) | ~6.85 - 6.95 | t | 1H | ~7.0 - 8.0 |

| H-d (-OCH2-) | ~3.90 - 4.00 | t | 2H | ~6.5 - 7.5 |

| H-e (-OCH2CH2-) | ~1.70 - 1.80 | p | 2H | ~7.0 - 8.0 |

| H-f, g, h (-(CH2)3-) | ~1.25 - 1.45 | m | 6H | - |

| H-i (-CH3) | ~0.85 - 0.95 | t | 3H | ~6.5 - 7.5 |

Note: Predicted chemical shifts are based on typical values for similar structural motifs. Actual experimental values may vary depending on the solvent and instrument used.

Experimental Protocol: 1H-NMR Spectrum Acquisition

This protocol outlines the standard procedure for preparing a sample of this compound and acquiring its 1H-NMR spectrum.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated chloroform (CDCl3)

-

NMR tube

-

Pasteur pipette

-

Vortex mixer (optional)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Using a Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the NMR tube.[1][2][3][4][5]

-

Cap the NMR tube securely and gently invert it several times or use a vortex mixer to ensure the sample is completely dissolved.[1][5]

-

Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's specifications.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl3.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

-

Acquire the 1H-NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale by setting the residual CHCl3 signal to 7.26 ppm.

-

Integrate all signals to determine the relative number of protons for each peak.

-

Analyze the multiplicities and determine the coupling constants for the split signals.

-

Data Interpretation and Visualization

The predicted 1H-NMR signals can be logically mapped onto the structure of this compound. The following diagram illustrates the connectivity and the expected splitting patterns for the different proton environments.

Caption: Logical relationship of proton signals in this compound.

Conclusion

The interpretation of the 1H-NMR spectrum of this compound is straightforward based on fundamental principles of chemical shifts and spin-spin coupling. The aromatic region displays characteristic signals for a monosubstituted benzene ring, while the aliphatic region shows a downfield-shifted triplet for the methylene group attached to the ether oxygen, followed by a series of overlapping signals for the rest of the alkyl chain, and a terminal methyl triplet. This application note provides the necessary data and protocols to assist researchers in the confident identification and characterization of this compound.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 1-Phenoxyheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the theoretical fragmentation patterns of 1-phenoxyheptane under electron ionization (EI) mass spectrometry. While a publicly available mass spectrum for this compound is not accessible, this note provides a detailed description of the expected fragmentation pathways based on the established principles of mass spectrometry for aromatic ethers. A comprehensive experimental protocol for acquiring the mass spectrum of this compound is also provided. This information is valuable for researchers in drug development and organic chemistry for the identification and structural elucidation of similar molecules.

Introduction

This compound is an aromatic ether with the chemical formula C₁₃H₂₀O. Its structure consists of a phenyl group linked to a heptyl chain via an ether linkage. Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of compounds by analyzing the fragmentation patterns of their ions. Understanding the characteristic fragmentation of this compound is crucial for its identification in complex mixtures and for the structural characterization of related compounds.

Aromatic ethers are known to produce relatively stable molecular ions due to the presence of the aromatic ring.[1] The fragmentation of these compounds is typically governed by cleavage at the C-O ether bond, as well as cleavage of the alkyl chain at various positions. For aromatic ethers with alkyl chains longer than two carbons, a characteristic rearrangement involving a beta-hydrogen shift is often observed, leading to a prominent peak at m/z 94.[1]

Expected Mass Spectrometry Fragmentation Data

The following table summarizes the major ions expected to be observed in the electron ionization mass spectrum of this compound. The relative intensities are qualitative estimations based on the general fragmentation patterns of aromatic ethers.

| m/z | Proposed Fragment Ion | Proposed Structure | Qualitative Relative Intensity | Fragmentation Pathway |

| 192 | [C₁₃H₂₀O]⁺˙ | Molecular Ion | Moderate | Ionization of the parent molecule. |

| 94 | [C₆H₆O]⁺˙ | Phenol radical cation | High (often the base peak) | β-cleavage of the alkyl chain with hydrogen rearrangement (McLafferty-type rearrangement). |

| 77 | [C₆H₅]⁺ | Phenyl cation | Moderate to High | Cleavage of the C-O bond with charge retention on the aromatic ring. |

| 99 | [C₇H₁₅]⁺ | Heptyl cation | Moderate | Cleavage of the C-O bond with charge retention on the alkyl chain. |

| 107 | [C₇H₇O]⁺ | Low to Moderate | α-cleavage with subsequent rearrangement. | |

| 43 | [C₃H₇]⁺ | Propyl cation | Moderate | Fragmentation of the heptyl chain. |

Experimental Protocol

This section details a standard protocol for acquiring the mass spectrum of this compound using a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization source.

3.1. Instrumentation

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

-

Electron Ionization (EI) source

-

Quadrupole mass analyzer (or other suitable analyzer)

3.2. Reagents and Materials

-

This compound (≥98% purity)

-

High-purity helium gas (carrier gas)

-

Solvent for sample preparation (e.g., dichloromethane or hexane, HPLC grade)

3.3. GC Conditions

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar capillary column (e.g., DB-5ms)

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 20:1